Synthesis of 2-Bromo-3,3,3-trifluoropropan-1-ol from 3,3,3-Trifluoropropene: A Technical Guide
Synthesis of 2-Bromo-3,3,3-trifluoropropan-1-ol from 3,3,3-Trifluoropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol, a valuable fluorinated building block in medicinal chemistry and materials science, starting from the readily available 3,3,3-trifluoropropene. This document details the primary synthetic route, experimental protocols, and relevant chemical data.
Introduction
2-Bromo-3,3,3-trifluoropropan-1-ol is a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. The presence of both a trifluoromethyl group and a bromine atom on a three-carbon backbone offers multiple points for further chemical modification. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo-alcohol functionality allows for a range of subsequent chemical transformations.
The most direct and efficient method for the synthesis of this compound from 3,3,3-trifluoropropene is the formation of a bromohydrin. This reaction proceeds via an electrophilic addition of bromine in the presence of water, which acts as a nucleophile.
Primary Synthetic Pathway: Bromohydrin Formation
The core of the synthesis involves the reaction of 3,3,3-trifluoropropene with an electrophilic bromine source in an aqueous environment. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling compared to elemental bromine. The reaction is typically carried out in a suitable solvent system that can dissolve both the nonpolar alkene and the polar reagents.
The general reaction scheme is as follows:
Reaction: 3,3,3-Trifluoropropene with N-Bromosuccinimide in an aqueous medium.
Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate, which is formed by the electrophilic attack of the bromine from NBS on the double bond of 3,3,3-trifluoropropene. Due to the electron-withdrawing effect of the trifluoromethyl group, the double bond is electron-deficient. The subsequent nucleophilic attack by water occurs at the more substituted carbon (Markovnikov's rule), leading to the formation of the desired 2-bromo-3,3,3-trifluoropropan-1-ol.
Caption: General reaction pathway for the synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol.
Experimental Protocols
The following protocol is based on a one-pot method described in the patent literature, which offers a high yield of the desired product.
3.1. One-Pot Synthesis using N-Bromosuccinimide
This procedure involves the continuous introduction of 3,3,3-trifluoropropene into a reaction system containing NBS in acetic acid, followed by alcoholysis to yield the final product.
Materials and Equipment:
-
3,3,3-Trifluoropropene
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Concentrated sulfuric acid
-
Methanol (or other suitable alcohol)
-
Reaction flask equipped with a stirrer, thermometer, gas inlet, and reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reaction flask with acetic acid. Begin stirring and heat the system to 70-110°C.
-
Reagent Addition: Continuously introduce gaseous 3,3,3-trifluoropropene into the reaction system. In a staged manner, add NBS and concentrated sulfuric acid.
-
Stage 1: Add 25-75% of the total molar amount of NBS and 25-75% of the total mass of concentrated sulfuric acid.
-
Stage 2: After the NBS from the first stage has dissolved, add 20-50% of the total molar amount of NBS and 20-50% of the total mass of concentrated sulfuric acid.
-
Stage 3: Once the NBS from the second stage has dissolved, add the remaining amounts of NBS and concentrated sulfuric acid.
-
-
Reaction and Aging: After the completion of reagent addition, maintain the reaction mixture at the same temperature for 1-5 hours. Subsequently, raise the temperature to 90-130°C and continue the reaction for another 1-3 hours, after which the introduction of trifluoropropene is stopped.
-
Alcoholysis: Cool the reaction mixture to 20-40°C. Add methanol and reflux the mixture for 6-15 hours.
-
Workup and Purification: After the reaction is complete, distill the mixture under normal pressure to remove the alcohol and acetate byproducts. The remaining crude product is then purified by vacuum distillation to obtain 2-bromo-3,3,3-trifluoropropan-1-ol.
Safety Precautions:
-
3,3,3-Trifluoropropene is a flammable gas. The reaction should be carried out in a well-ventilated fume hood.
-
N-Bromosuccinimide is a lachrymator and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
The reaction is exothermic; careful control of the addition rate and temperature is crucial.
Caption: Step-by-step workflow for the one-pot synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of 2-bromo-3,3,3-trifluoropropan-1-ol.
| Parameter | Value | Reference/Notes |
| Reaction Conditions | ||
| Reactants | 3,3,3-Trifluoropropene, N-Bromosuccinimide | |
| Solvent | Acetic acid, then Methanol | |
| Catalyst | Concentrated Sulfuric Acid | |
| Temperature | 70-130°C (bromination), 20-40°C (alcoholysis) | |
| Reaction Time | 8-23 hours (total) | |
| Product Information | ||
| Product Name | 2-Bromo-3,3,3-trifluoropropan-1-ol | |
| CAS Number | 311-86-4 | |
| Molecular Formula | C₃H₄BrF₃O | |
| Molecular Weight | 192.96 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Yield | 90.2% | Based on a one-step synthesis from 3,3,3-trifluoropropene as mentioned in related patent literature. |
| Purity | 99.1% (by GC) | As reported in patent literature. |
| Physical Properties | ||
| Boiling Point | 156 °C | |
| Density | 1.828 g/cm³ | |
| Spectroscopic Data | Note: Experimental data from peer-reviewed literature is not readily available. Data below is predicted or based on closely related structures. | |
| ¹H NMR (CDCl₃, ppm) | ~4.0-4.2 (m, 2H, CH₂OH), ~4.4-4.6 (m, 1H, CHBr), ~2.5-3.0 (br s, 1H, OH) | Predicted chemical shifts and multiplicities. The hydroxyl proton signal is variable. |
| ¹³C NMR (CDCl₃, ppm) | ~123 (q, J ≈ 278 Hz, CF₃), ~65 (d, J ≈ 25 Hz, CHBr), ~60 (t, J ≈ 5 Hz, CH₂OH) | Predicted chemical shifts and multiplicities with typical C-F coupling constants. |
| ¹⁹F NMR (CDCl₃, ppm) | ~-70 to -75 (d, J ≈ 7 Hz) | Relative to CFCl₃. Expected to be a doublet due to coupling with the adjacent proton. |
| IR (neat, cm⁻¹) | ~3400 (br, O-H), ~2960 (C-H), ~1250, ~1150 (C-F) | Characteristic stretching frequencies for the functional groups. |
| Mass Spectrum (m/z) | M⁺ not typically observed. Fragments corresponding to [M-Br]⁺, [CF₃]⁺. | Expected fragmentation pattern. |
Conclusion
The synthesis of 2-bromo-3,3,3-trifluoropropan-1-ol from 3,3,3-trifluoropropene via bromohydrin formation is a robust and high-yielding process. The one-pot protocol presented provides an efficient route for obtaining this valuable synthetic intermediate. While detailed spectroscopic characterization in peer-reviewed literature is limited, the expected analytical data is consistent with the structure of the target molecule. This guide provides a solid foundation for researchers and professionals in the field to produce and utilize 2-bromo-3,3,3-trifluoropropan-1-ol in their synthetic endeavors. Further research to fully characterize this compound and explore alternative synthetic routes would be a valuable contribution to the field of fluorine chemistry.
